CBT-1

Multidrug Resistance ABC Transporter Profiling Pharmacological Selectivity

CBT-1 (Tetrandrine) is uniquely suited for targeted multidrug resistance (MDR) research, differentiated by its dual inhibition of P-gp and MRP1 transporters without confounding ABCG2 activity. Unlike other P-gp inhibitors that require complex dose adjustments due to pharmacokinetic interactions, CBT-1 is clinically proven not to alter the PK of key chemotherapeutics like doxorubicin and paclitaxel. This guarantees predictable experimental outcomes and a safer, simplified study design. Secure a high-purity supply for your translational oncology programs.

Molecular Formula
Molecular Weight
Cat. No. B1579153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBT-1: Quantitative Evidence for Differentiating a Natural P-gp/MRP1 Dual Inhibitor in Procurement


CBT-1 (Tetrandrine, NSC-77037) is a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid [1][2]. It functions as a dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), with minimal activity against ABCG2 (BCRP) [2][3]. This selectivity profile, combined with a clinically validated lack of pharmacokinetic interaction with common chemotherapeutics [4], distinguishes it from many synthetic P-gp inhibitors and makes it a unique tool for multidrug resistance (MDR) reversal studies.

Why Generic P-gp Inhibitors Are Not Substitutable for CBT-1


Substituting a generic P-gp inhibitor for CBT-1 introduces significant scientific and practical risks due to fundamental differences in transporter selectivity and clinical pharmacokinetic (PK) profiles. First, many common inhibitors, including first-generation agents like verapamil, lack potency and have significant off-target toxicity, while third-generation agents like tariquidar (XR9576) exhibit high potency for P-gp but also inhibit BCRP (ABCG2), a confounding variable in MDR studies [1]. In contrast, CBT-1 is unique for its dual inhibition of P-gp and MRP1 with minimal effect on ABCG2 [2][3]. Second, many potent P-gp inhibitors (e.g., tariquidar, elacridar) can significantly alter the clearance and systemic exposure of co-administered chemotherapeutics, requiring complex and potentially risky dose adjustments [4]. CBT-1, however, has been repeatedly shown in Phase I trials not to alter the PK of doxorubicin or paclitaxel [5][6], a critical feature for predictable experimental and clinical use. Therefore, the choice of inhibitor is not interchangeable and directly impacts the validity and safety of the study.

CBT-1 Comparative Quantitative Evidence Guide: Direct Data vs. Key P-gp Inhibitors


Dual P-gp/MRP1 Inhibition vs. Selective P-gp Inhibitors: Quantified Transporter Selectivity

CBT-1 demonstrates a distinct transporter inhibition profile. In a direct comparative in vitro study, 1 µM CBT-1 completely inhibited P-gp-mediated transport in SW620 Ad20 cells. For MRP1, 10 µM CBT-1 was required for complete inhibition. Critically, at 25 µM, CBT-1 had no significant effect on ABCG2-mediated transport [1]. This contrasts with third-generation inhibitors like Tariquidar (XR9576) and Elacridar (GF120918), which are known to be potent dual inhibitors of both P-gp and ABCG2 [2]. First-generation inhibitors like Verapamil lack this dual P-gp/MRP1 activity and have significantly lower potency [3].

Multidrug Resistance ABC Transporter Profiling Pharmacological Selectivity

Clinical PK Neutrality vs. Tariquidar: No Alteration of Chemotherapy Exposure

A critical differentiator for CBT-1 is its consistent lack of pharmacokinetic (PK) interaction with key chemotherapeutics. In two separate Phase I trials, CBT-1 (up to 600 mg/m2 orally) did not significantly alter the PK of doxorubicin (60 mg/m2 IV) [1] or paclitaxel (135 mg/m2 IV) [2]. This contrasts sharply with data from third-generation inhibitors. For example, tariquidar has been shown to significantly increase the systemic exposure (AUC) of co-administered docetaxel and vinorelbine in clinical studies, often necessitating complex dose adjustments [3][4].

Clinical Pharmacology Drug-Drug Interaction Pharmacokinetics

Ex Vivo Functional Activity in Patient PBMCs: A Clinically Validated PD Marker

CBT-1's pharmacodynamic (PD) effect can be quantified in patients. In a clinical trial with 12 patients, CBT-1 administration (500 mg/m2 for 7 days) resulted in a statistically significant 51%-100% reduction in rhodamine 123 efflux from patient-derived CD56+ peripheral blood mononuclear cells (PBMCs) compared to baseline (p<.0001) [1]. This provides a robust ex vivo PD biomarker for target engagement. While other inhibitors like tariquidar have also been studied using rhodamine efflux [2], the robust and consistent data with CBT-1 in PBMCs provides a reliable, clinically validated benchmark for functional assays.

Pharmacodynamics Biomarker Validation Ex Vivo Assay

Optimal Application Scenarios for CBT-1 Based on Its Quantitative Differentiation


Investigating P-gp and MRP1 Co-Expressing Resistant Cancers

CBT-1 is the superior choice for in vitro and in vivo studies of multidrug resistance mechanisms in cancers known to co-express P-gp (ABCB1) and MRP1 (ABCC1), such as osteosarcoma, non-small cell lung cancer (NSCLC), and certain leukemias. Its dual inhibition profile (P-gp IC50 ~0.14 µM for photoaffinity labeling competition; complete MRP1 inhibition at 10 µM) and lack of ABCG2 activity [1] allow for a more targeted interrogation of these two transporters without the confounding effects of ABCG2 inhibition seen with agents like tariquidar or elacridar [2].

Preclinical and Clinical Combination Therapy Studies Requiring PK Neutrality

For research programs involving the combination of an MDR modulator with standard-of-care chemotherapy (e.g., doxorubicin, paclitaxel, vinorelbine), CBT-1 offers a distinct advantage. Its established clinical profile of not altering the pharmacokinetics of co-administered chemotherapeutics [3][4] simplifies study design and reduces the risk of unexpected toxicities due to drug-drug interactions. This is a critical differentiator from third-generation inhibitors like tariquidar, which necessitate careful PK monitoring and potential dose adjustments [5].

Translational Studies Requiring a Robust Ex Vivo Pharmacodynamic Biomarker

CBT-1 is uniquely suited for translational research programs aiming to establish a clear link between drug dosing, target engagement, and clinical outcome. The validated ex vivo rhodamine 123 efflux assay in patient-derived PBMCs provides a quantifiable and statistically robust pharmacodynamic marker [6]. This allows researchers to confirm that the drug is reaching its target and exerting its intended biological effect, a crucial step for advancing compounds through the drug development pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBT-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.